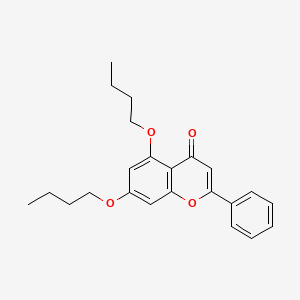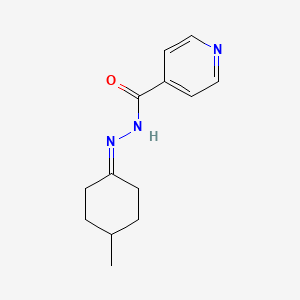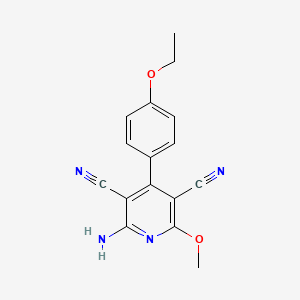
5,7-dibutoxy-2-phenyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dibutoxy-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with the molecular formula C23H26O4, is characterized by the presence of two butoxy groups at positions 5 and 7, a phenyl group at position 2, and a chromen-4-one core structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibutoxy-2-phenyl-4H-chromen-4-one typically involves the reaction of appropriate substituted phenols with butyl bromide in the presence of a base to form the butoxy derivatives. This is followed by cyclization reactions to form the chromen-4-one core. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dibutoxy-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromones .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antioxidant properties and can scavenge free radicals.
Medicine: It has shown potential as an anti-inflammatory and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 5,7-dibutoxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to increased levels of acetylcholine in the brain, potentially benefiting conditions like Alzheimer’s disease. Additionally, the compound’s antioxidant properties help in reducing oxidative stress by scavenging reactive oxygen species .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dihydroxy-2-phenyl-4H-chromen-4-one (Chrysin): Known for its anti-inflammatory and anticancer properties.
5,7-Dimethoxy-2-phenyl-4H-chromen-4-one: Exhibits similar biological activities but with different potency.
2-Phenyl-4H-chromen-4-one: A simpler analog with fewer substituents, used as a reference compound in various studies .
Uniqueness
5,7-Dibutoxy-2-phenyl-4H-chromen-4-one is unique due to the presence of butoxy groups, which can enhance its lipophilicity and potentially improve its bioavailability and interaction with biological membranes. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C23H26O4 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
5,7-dibutoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C23H26O4/c1-3-5-12-25-18-14-21(26-13-6-4-2)23-19(24)16-20(27-22(23)15-18)17-10-8-7-9-11-17/h7-11,14-16H,3-6,12-13H2,1-2H3 |
Clé InChI |
HGFDSLZROUUCKN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC2=C(C(=C1)OCCCC)C(=O)C=C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]-3-chlorobenzohydrazide](/img/structure/B11698841.png)
![4-Nitro-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-YL]benzamide](/img/structure/B11698849.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11698853.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11698859.png)

![N'-[(E)-(4-cyanophenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B11698874.png)
![(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11698886.png)
![(3E)-1-(2-bromophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11698892.png)
![N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide](/img/structure/B11698901.png)

![4-bromo-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11698906.png)

![N'-[(E)-9-Anthrylmethylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11698927.png)

